molecular formula C11H9BrN2O B598328 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde CAS No. 1202029-61-5

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

Cat. No. B598328
CAS RN: 1202029-61-5
M. Wt: 265.11
InChI Key: QGLJXVCTGBJIFQ-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the bromophenyl and carboxaldehyde groups likely imparts unique chemical properties to the compound.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific information for this compound is not available, similar compounds such as 4-Bromophenylacetic acid are white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds. Its structure is pivotal in creating molecules that exhibit significant biological activities, such as inhibitors that can modulate enzyme activity or receptor binding .

Pharmaceutical Research

In pharmaceutical research, “1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde” is utilized to develop new drugs. Its pyrazole core is a common motif in many therapeutic agents, and modifications to this core can lead to the discovery of new pharmacologically active drugs .

Neurotoxicity Studies

A derivative of this compound has been investigated for its neurotoxic potential. Studies have focused on its effects on acetylcholinesterase activity and malondialdehyde levels, which are indicators of oxidative stress and neural damage .

Aquatic Toxicology

Research has also explored the effects of pyrazoline derivatives on aquatic life, such as rainbow trout alevins. These studies help in understanding the potential risks posed by these compounds when they enter water bodies .

Safety And Hazards

Safety and hazard information would depend on the specific compound. For example, 1-(4-Bromophenyl)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including skin and eye irritation, and respiratory system toxicity .

Future Directions

The future directions for a compound would depend on its potential applications. For example, pyrazoline derivatives have been studied for their potential use in medicine and agriculture due to their diverse biological and pharmacological activities .

properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLJXVCTGBJIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734042
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

CAS RN

1202029-61-5
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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